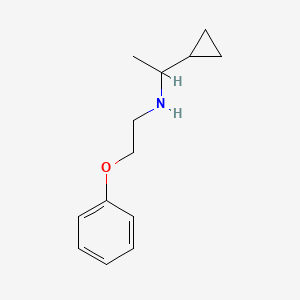

(1-Cyclopropylethyl)(2-phenoxyethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-cyclopropyl-N-(2-phenoxyethyl)ethanamine |

InChI |

InChI=1S/C13H19NO/c1-11(12-7-8-12)14-9-10-15-13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |

InChI Key |

XWWPAAVQKJYUBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 1 Cyclopropylethyl 2 Phenoxyethyl Amine

Retrosynthetic Disconnection Analysis of the (1-Cyclopropylethyl)(2-phenoxyethyl)amine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For (1-Cyclopropylethyl)(2-phenoxyethyl)amine, two primary disconnection points are considered at the carbon-nitrogen bonds, leading to two plausible synthetic strategies.

Scheme 1: Retrosynthetic Analysis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine

Disconnection (a): This approach involves the formation of the bond between the nitrogen atom and the 1-cyclopropylethyl group. This suggests a reaction between 2-phenoxyethan-1-amine and a suitable electrophile containing the cyclopropylethyl moiety, such as 1-cyclopropylethan-1-one, via reductive amination.

Disconnection (b): This alternative disconnection breaks the bond between the nitrogen and the 2-phenoxyethyl group. This route would likely involve the alkylation of 1-cyclopropylethan-1-amine with a 2-phenoxyethyl halide or a similar electrophile.

Both strategies offer viable pathways to the target molecule, with the choice of route often depending on the availability and reactivity of the starting materials, as well as the desired control over the reaction.

Direct Synthesis Approaches to (1-Cyclopropylethyl)(2-phenoxyethyl)amine

Direct methods for the synthesis of amines are highly sought after for their efficiency and atom economy. The following subsections explore key one-pot or direct methodologies for the construction of (1-Cyclopropylethyl)(2-phenoxyethyl)amine.

Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of carbonyl compounds into amines. organic-chemistry.orgthieme-connect.delibretexts.org This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ. thieme-connect.de

For the synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine, a plausible reductive amination strategy would involve the reaction of 1-cyclopropylethan-1-one with 2-phenoxyethan-1-amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their mildness and selectivity. libretexts.org

Scheme 2: Reductive Amination Synthesis

The reaction conditions for such a transformation would typically involve stirring the carbonyl compound and the amine in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758), followed by the addition of the reducing agent.

Table 1: Hypothetical Reductive Amination Conditions This table presents hypothetical data for illustrative purposes.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Putative Yield (%) |

|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | Dichloromethane | 25 | 85 |

| 2 | NaBH₃CN | Methanol | 25 | 80 |

N-alkylation is another fundamental method for the formation of C-N bonds. masterorganicchemistry.com In this approach, an amine acts as a nucleophile, displacing a leaving group from an alkyl halide or a related electrophile. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A potential synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine via alkylation could involve the reaction of 1-cyclopropylethan-1-amine with 2-phenoxyethyl bromide. To mitigate the issue of over-alkylation, the reaction could be performed using a large excess of the primary amine or under high dilution conditions.

Scheme 3: N-Alkylation Synthesis

The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen bromide generated during the reaction.

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing the number of synthetic operations and purification steps. nih.govnih.govrug.nl While a specific named MCR for the direct synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine is not readily apparent, a hypothetical three-component reaction could be envisioned.

A plausible MCR could involve a variation of the Mannich reaction or a Petasis-type reaction. nih.govbeilstein-journals.org For instance, a one-pot reaction of phenol (B47542), 2-aminoethanol, and a cyclopropyl-containing carbonyl compound or its equivalent could potentially assemble the target scaffold. The development of such a reaction would represent a significant advancement in the efficient synthesis of this class of amines.

Stereoselective Synthesis of Chiral (1-Cyclopropylethyl)(2-phenoxyethyl)amine Enantiomers

The target molecule contains a stereocenter at the carbon atom bearing the cyclopropyl (B3062369) group. The synthesis of enantiomerically pure forms is often crucial for biological applications.

Asymmetric catalysis provides a powerful means to access chiral molecules with high enantioselectivity. nih.govpsu.edu In the context of synthesizing a specific enantiomer of (1-Cyclopropylethyl)(2-phenoxyethyl)amine, an asymmetric reductive amination would be a highly attractive strategy. This could be achieved by using a chiral catalyst to control the stereochemical outcome of the reduction of the intermediate imine.

A patent for a scalable synthesis of optically active 1-cyclopropylalkyl-1-amines describes a method that could be adapted. google.com This involves the condensation of a ketone with a chiral amine to form a chiral imine, followed by a diastereoselective reduction and subsequent removal of the chiral auxiliary. google.com

Alternatively, a direct catalytic asymmetric reductive amination could be employed using a chiral catalyst, such as a transition metal complex with a chiral ligand, to directly convert 1-cyclopropylethan-1-one and 2-phenoxyethan-1-amine into the desired enantiomer of the product.

Scheme 4: Asymmetric Reductive Amination

Table 2: Hypothetical Catalysts for Asymmetric Reductive Amination This table presents hypothetical data for illustrative purposes.

| Entry | Chiral Catalyst/Ligand | Reducing Agent | Putative e.e. (%) |

|---|---|---|---|

| 1 | (R)-BINAP-RuCl₂ | H₂ | >95 |

| 2 | Chiral Phosphoric Acid | Hantzsch Ester | 90 |

The development of such stereoselective methods is crucial for accessing enantiopure (1-Cyclopropylethyl)(2-phenoxyethyl)amine for further investigation of its properties and potential applications.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com This strategy is pivotal for producing enantiomerically pure amines. For the synthesis of the chiral intermediate 1-cyclopropylethylamine, a key component of the target molecule, chiral auxiliaries like α-phenylethylamine are employed. google.com

A common pathway involves the diastereoselective synthesis of a secondary amine intermediate, followed by the removal of the chiral auxiliary. The general steps are:

Condensation: A ketone, such as cyclopropyl methyl ketone, is condensed with a chiral amine, for example, (S)-(-)-α-phenylethylamine. This reaction forms a chiral imine intermediate. The presence of a Lewis acid catalyst can facilitate this step. google.com

Diastereoselective Reduction: The resulting imine is then reduced to form a diastereomeric mixture of secondary amines. The facial selectivity of the reduction is directed by the stereocenter on the chiral auxiliary, leading to an excess of one diastereomer.

Auxiliary Removal: The final step is the removal of the chiral auxiliary group, typically through hydrogenolysis. For instance, if the auxiliary is α-phenylethylamine, a palladium-catalyzed hydrogenation can cleave the benzyl (B1604629) group, yielding the desired enantiomerically enriched primary amine (e.g., (S)-1-cyclopropylethyl-1-amine). google.com

The enantiomeric excess (ee) of the final primary amine is dependent on the diastereoselectivity achieved during the reduction step. This approach allows for the creation of the desired stereocenter early in the synthetic sequence. Subsequent N-alkylation with a suitable 2-phenoxyethyl electrophile (e.g., 2-phenoxyethyl bromide) yields the final target compound, (1-Cyclopropylethyl)(2-phenoxyethyl)amine.

Notable chiral auxiliaries used in asymmetric synthesis include pseudoephedrine and pseudoephenamine, which can be used to create amides that undergo highly diastereoselective alkylation reactions. wikipedia.orgnih.gov

Resolution Techniques for Racemic Mixtures

When an asymmetric synthesis is not employed, the resulting product is a racemic mixture of enantiomers. Resolution is the process of separating these enantiomers. rsc.org For racemic amines, the most common method is classical resolution via the formation of diastereomeric salts. nih.govlibretexts.org

This technique involves the following steps:

Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, known as a resolving agent. Examples of such acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts.

Separation: Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. nih.gov One diastereomeric salt will typically crystallize out of a suitable solvent, leaving the other in the solution.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically pure amine. google.comlibretexts.org

The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent, which are crucial for achieving good separation of the diastereomeric salts. nih.gov A patent for a scalable synthesis of 1-cyclopropyl alkyl-1-amines notes that conversion to a mandelic acid salt and subsequent crystallization can significantly increase the optical purity. google.com

Kinetic resolution, often enzyme-catalyzed, is another method where one enantiomer in a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer from the product. rsc.orgnih.gov

Optimization of Reaction Conditions and Process Parameters

The efficiency, yield, and purity of the synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine are highly dependent on the careful optimization of various reaction parameters.

Solvent Screening and Reaction Medium Effects

The choice of solvent is critical as it can influence reaction rates, equilibria, and the solubility of reactants, intermediates, and reagents. In the synthesis of the 1-cyclopropylethylamine precursor, different solvents are optimal for each stage of the process. google.com

For the initial condensation of the ketone and chiral auxiliary, solvents such as tetrahydrofuran (B95107) (THF), toluene, or isopropanol (B130326) are often employed. google.com The reduction step may be performed in alcoholic solvents like ethanol (B145695) or methanol, which are compatible with common reducing agents such as sodium borohydride (B1222165). google.com For the final debenzylation via catalytic hydrogenation, polar protic solvents like methanol or ethanol are typically preferred. google.com The selection of an appropriate solvent system is a key factor in maximizing the yield and purity of the product.

| Synthetic Step | Recommended Solvents | Rationale |

|---|---|---|

| Condensation (Imine Formation) | THF, Toluene, Heptane, Isopropanol | Aprotic solvents are often preferred to avoid side reactions and facilitate water removal, driving the equilibrium towards imine formation. |

| Reduction (Amine Formation) | Ethanol, Methanol, THF | Protic solvents are suitable for hydride-reducing agents like NaBH₄. |

| Debenzylation (Auxiliary Removal) | Methanol, Ethanol, Isopropanol | Polar solvents are effective for catalytic hydrogenation. |

| N-Alkylation | Acetonitrile, DMF | Polar aprotic solvents are suitable for Sₙ2 reactions, promoting the reaction between the amine and the electrophile. |

Catalyst and Reagent Selection for Enhanced Efficiency

The selection of catalysts and reagents is fundamental to achieving high efficiency and selectivity.

Lewis Acids: In the imine formation step, Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the ketone carbonyl group, thereby accelerating the condensation reaction. google.com

Reducing Agents: For the reduction of the imine intermediate, sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄) are commonly used due to their selectivity and handling convenience. google.com

Hydrogenation Catalysts: The removal of the benzyl-type chiral auxiliary via hydrogenolysis relies on a heterogeneous catalyst. Palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst, Pd(OH)₂/C) are highly effective for this transformation. google.com

Bases in N-Alkylation: The final N-alkylation step, where the 1-cyclopropylethylamine reacts with a 2-phenoxyethyl halide, typically requires a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrogen halide formed during the reaction. nih.gov

| Synthetic Step | Catalyst/Reagent | Function |

|---|---|---|

| Imine Formation | Ti(OiPr)₄ | Lewis acid catalyst to activate the ketone. |

| Imine Reduction | NaBH₄ | Reduces the imine to a secondary amine. |

| Auxiliary Removal | Pd/C, Pd(OH)₂/C | Catalyst for hydrogenolysis to remove the benzyl group. |

| N-Alkylation | K₂CO₃ | Base to scavenge the acid produced during alkylation. |

Temperature and Pressure Profiling

Temperature and pressure are critical parameters that must be controlled to ensure optimal reaction outcomes. Condensation reactions are often performed at moderate temperatures, sometimes with azeotropic removal of water to drive the reaction to completion. The reduction step is typically carried out at cooler temperatures (e.g., 0 °C to room temperature) to enhance diastereoselectivity.

For the catalytic hydrogenation step, pressure plays a significant role. While high pressures can accelerate the reaction, advancements have enabled the use of lower pressures (e.g., 50 psi) with highly active catalysts like Raney nickel or Pd/C, which is often preferable for industrial-scale synthesis due to safety and equipment considerations. google.comnih.gov The reaction temperature for hydrogenation is usually kept at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Reaction Kinetics and Mechanistic Rate Studies

Understanding the kinetics and mechanism of a reaction is essential for its optimization and scale-up. The synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine involves several reaction types, each with its own kinetic profile.

The formation of the imine intermediate from cyclopropyl methyl ketone and an amine is a reversible condensation reaction. The rate is typically dependent on the concentrations of the reactants and the acid catalyst. The mechanism involves the nucleophilic attack of the amine on the protonated carbonyl carbon, followed by dehydration.

The kinetics of amine reactions can be complex. For example, the reaction of primary amines with epoxides proceeds in two steps: the initial reaction forms a secondary amine, which can then react with a second epoxide molecule. researchgate.net The rate constants for the primary and secondary amine reactions often differ. unl.edu Similarly, in the N-alkylation of 1-cyclopropylethylamine with a 2-phenoxyethyl halide, the reaction follows second-order kinetics, typical of an Sₙ2 reaction. The rate is influenced by the concentration of both the amine and the alkylating agent, the solvent polarity, and the temperature. researchgate.net

Mechanistic studies, often involving computational modeling, can help elucidate transition states and activation barriers, providing insights into factors that control selectivity and reaction rates. researchgate.net For instance, the reaction between carbonyl compounds and amines can proceed via a zwitterionic intermediate, and the deprotonation of this intermediate can be the rate-determining step. utwente.nl

Post-Synthetic Purification and Isolation Methodologies

Following the synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine, the crude product mixture typically contains the desired compound along with unreacted starting materials, reagents, catalysts, and various byproducts. Therefore, a multi-step purification process is essential to isolate the target amine with a high degree of purity. The methodologies employed are generally based on the physicochemical properties of the amine and its potential salt forms. These techniques commonly include extraction, crystallization, and chromatography.

Liquid-Liquid Extraction and Aqueous Washing

A standard initial purification step for (1-Cyclopropylethyl)(2-phenoxyethyl)amine involves a liquid-liquid extraction, often referred to as an aqueous workup. mit.edu This process is designed to remove water-soluble impurities from the organic reaction mixture. The basic nitrogen atom of the amine allows for its selective transfer between organic and aqueous phases by adjusting the pH.

Procedure:

The crude reaction mixture is typically dissolved in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate (B1210297).

This organic solution is then washed with an acidic aqueous solution (e.g., dilute hydrochloric acid). This protonates the amine, forming a water-soluble hydrochloride salt which partitions into the aqueous phase, leaving non-basic organic impurities in the organic layer.

The aqueous layer containing the protonated amine is then separated and washed with a fresh organic solvent to remove any remaining neutral or acidic impurities.

The pH of the aqueous layer is subsequently made basic (e.g., by adding sodium hydroxide solution) to deprotonate the amine hydrochloride, regenerating the free amine.

The free amine, now having lower water solubility, is extracted back into a water-immiscible organic solvent.

The combined organic extracts are washed with brine to remove the bulk of the dissolved water and then treated with a drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. mit.edu

Finally, the solvent is removed under reduced pressure, for instance, using a rotary evaporator, to yield the purified free amine. mit.edu

| Step | Aqueous Solution | Purpose |

| Acidic Wash | Dilute HCl | To protonate the amine and extract it into the aqueous phase, separating it from non-basic impurities. |

| Basification | NaOH Solution | To deprotonate the amine salt, regenerating the free amine for extraction back into an organic solvent. |

| Brine Wash | Saturated NaCl | To reduce the water content in the organic phase before the final drying step. |

Crystallization Techniques

Crystallization is a powerful technique for the purification of solid compounds. For (1-Cyclopropylethyl)(2-phenoxyethyl)amine, this can be applied to either the free base or, more commonly, a salt derivative. The formation of a salt, such as the hydrochloride, often yields a more crystalline and stable solid that is easier to handle and purify than the free amine, which may be an oil at room temperature. researchgate.netorgsyn.org

Hydrochloride Salt Crystallization: The purification of amine hydrochloride salts is a widely used method. researchgate.net The crude amine can be dissolved in a suitable solvent, and then treated with a solution of hydrogen chloride (e.g., HCl in ethanol or dioxane) to precipitate the hydrochloride salt. orgsyn.org Recrystallization of this salt from an appropriate solvent system can significantly enhance purity. researchgate.net

Solvent Selection: The choice of solvent is critical. For instance, 2-propanol is often preferred for recrystallizing hydrochloride salts, as many are too soluble in absolute ethanol for efficient recovery. researchgate.net In some cases, a non-polar solvent like diethyl ether may be added to a solution of the salt to induce precipitation. researchgate.net

Impurity Removal: Washing the isolated crystalline salt with a solvent in which it has low solubility, such as ethyl acetate or hexane (B92381), can be effective in removing non-polar impurities. researchgate.net The use of activated charcoal during recrystallization can also help to remove colored impurities. researchgate.net

Diastereomeric Salt Crystallization for Chiral Resolution: Given that (1-Cyclopropylethyl)(2-phenoxyethyl)amine possesses a chiral center, the separation of its enantiomers is often a key objective. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid. google.com The resulting diastereomers will have different solubilities, allowing for their separation by fractional crystallization. The optically pure enantiomer can then be recovered by treating the isolated diastereomeric salt with a base. google.com

| Salt Type | Purpose | Typical Solvents for Crystallization |

| Hydrochloride | General Purification, Improved Stability | 2-Propanol, Ethanol/Diethyl Ether |

| Mandelic Acid Salt | Chiral Resolution (Separation of Enantiomers) | Varies based on specific diastereomer solubility |

Chromatographic Methods

Chromatography is a versatile and widely used technique for the purification of organic compounds, including amines. Depending on the scale and required purity, different chromatographic methods can be employed.

Flash Column Chromatography: For laboratory-scale purification, flash column chromatography over a solid stationary phase like silica (B1680970) gel is common. orgsyn.org A solvent system (eluent) is chosen to allow for the separation of the desired amine from its impurities based on differences in their polarity and affinity for the stationary phase. The progress of the separation is typically monitored by thin-layer chromatography (TLC). For secondary amines, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with the addition of a small amount of a basic modifier (like triethylamine) to prevent tailing of the amine on the acidic silica gel, is used as the eluent.

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for the purification of small quantities of material to very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Reversed-Phase HPLC: This technique can be used to separate the target compound from impurities with different polarities. researchgate.net

Chiral HPLC: To separate the enantiomers of (1-Cyclopropylethyl)(2-phenoxyethyl)amine, HPLC with a chiral stationary phase (CSP) is employed. ntnu.no This method provides baseline separation of enantiomers, allowing for both analytical quantification of enantiomeric excess (ee) and preparative isolation of the individual enantiomers. The mobile phase often consists of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol), sometimes with a basic additive like diethylamine (B46881) to improve peak shape. ntnu.no

| Chromatography Method | Stationary Phase | Typical Application |

| Flash Column Chromatography | Silica Gel | Preparative purification, removal of synthetic byproducts. orgsyn.org |

| Reversed-Phase HPLC | C18-functionalized silica | High-purity separation, analysis of positional isomers. researchgate.net |

| Chiral HPLC | Cellulose-based CSP | Separation of enantiomers, determination of enantiomeric excess. ntnu.no |

Chemical Reactivity and Transformation Studies of 1 Cyclopropylethyl 2 Phenoxyethyl Amine

Acid-Base Properties and Protonation Equilibria of the Amine Nitrogen

Alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. libretexts.orgquora.com The basicity of secondary amines is influenced by a combination of inductive effects, steric hindrance, and solvation effects. doubtnut.com For instance, the predicted pKa of the conjugate acid of 1-cyclopropylethanamine (B155062) is approximately 10.87, indicating a basicity comparable to other small primary alkylamines. guidechem.com The substitution of a hydrogen atom with an ethyl group, as in N-ethylcyclopropanamine, results in a predicted pKa of around 9.46 for its conjugate acid. masterorganicchemistry.com The presence of the 2-phenoxyethyl group is expected to slightly decrease the basicity due to the electron-withdrawing inductive effect of the distant oxygen atom. Therefore, the pKa of the conjugate acid of (1-Cyclopropylethyl)(2-phenoxyethyl)amine is anticipated to be in the range of 9 to 11.

In an aqueous solution, the amine will exist in equilibrium with its protonated form, the (1-cyclopropylethyl)(2-phenoxyethyl)ammonium ion. The position of this equilibrium is dependent on the pH of the solution. At a pH below the pKa of the conjugate acid, the protonated form will predominate.

| Compound | Structure | Predicted/Experimental pKa of Conjugate Acid |

|---|---|---|

| Ethanamine | CH₃CH₂NH₂ | 10.7 |

| N-Ethylethanamine | (CH₃CH₂)₂NH | 10.9 |

| 1-Cyclopropylethanamine | c-C₃H₅CH(CH₃)NH₂ | ~10.87 |

| N-Ethylcyclopropanamine | c-C₃H₅NHCH₂CH₃ | ~9.46 |

| (1-Cyclopropylethyl)(2-phenoxyethyl)amine | c-C₃H₅CH(CH₃)NHCH₂CH₂OPh | Estimated 9-11 |

Nucleophilic Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom makes (1-Cyclopropylethyl)(2-phenoxyethyl)amine a potent nucleophile, enabling it to participate in a variety of reactions where it attacks electron-deficient centers.

Secondary amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form N,N-disubstituted amides. ncert.nic.in The reaction of (1-Cyclopropylethyl)(2-phenoxyethyl)amine with an acylating agent like acetyl chloride would proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding amide, N-(1-cyclopropylethyl)-N-(2-phenoxyethyl)acetamide. Typically, these reactions are carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. ncert.nic.in

| Amine | Acylating Agent | Base | Product | Typical Yield |

|---|---|---|---|---|

| Aniline | Acetic Anhydride | - | Acetanilide | High |

| Diethylamine (B46881) | Benzoyl Chloride | Pyridine | N,N-Diethylbenzamide | >90% |

| (1-Cyclopropylethyl)(2-phenoxyethyl)amine | Acetyl Chloride | Triethylamine | N-(1-Cyclopropylethyl)-N-(2-phenoxyethyl)acetamide | Estimated High |

Similar to acylation, (1-Cyclopropylethyl)(2-phenoxyethyl)amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in a process known as sulfonylation. This reaction, typically conducted in the presence of a base like pyridine, results in the formation of a stable sulfonamide. semanticscholar.orgresearchgate.net The sulfonamide derivative, N-(1-cyclopropylethyl)-N-(2-phenoxyethyl)-4-methylbenzenesulfonamide, would be the expected product.

Furthermore, the nucleophilic nitrogen of (1-Cyclopropylethyl)(2-phenoxyethyl)amine can add to the electrophilic carbon of an isocyanate, such as phenyl isocyanate, to form a substituted urea, which is a key linkage in the formation of polyurethanes. ebrary.netnih.gov This reaction is generally rapid and does not always require a catalyst, although amine or organometallic catalysts can be employed to accelerate the process. nih.govmdpi.com The product of this reaction would be 1-(1-cyclopropylethyl)-1-(2-phenoxyethyl)-3-phenylurea.

| Amine | Reagent | Product Type |

|---|---|---|

| Aniline | p-Toluenesulfonyl chloride | Sulfonamide |

| Diethylamine | Phenyl isocyanate | Substituted Urea |

| (1-Cyclopropylethyl)(2-phenoxyethyl)amine | p-Toluenesulfonyl chloride | Sulfonamide |

| (1-Cyclopropylethyl)(2-phenoxyethyl)amine | Phenyl isocyanate | Substituted Urea |

Secondary amines react with aldehydes and ketones to form enamines. masterorganicchemistry.commakingmolecules.com Unlike primary amines, which form imines (compounds with a C=N double bond), secondary amines lack the second proton on the nitrogen required for the final deprotonation step to form a stable imine.

The reaction of (1-Cyclopropylethyl)(2-phenoxyethyl)amine with a ketone, such as cyclohexanone, under acidic catalysis would proceed through a series of steps. First, the amine nitrogen performs a nucleophilic attack on the carbonyl carbon to form a carbinolamine intermediate. Protonation of the hydroxyl group followed by elimination of water generates an iminium ion. Since the nitrogen in the iminium ion is not bonded to a hydrogen, a proton is removed from an adjacent carbon atom (the α-carbon) to form the enamine, which contains a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.comcambridge.orgmsu.edulibretexts.org Therefore, the reaction of (1-Cyclopropylethyl)(2-phenoxyethyl)amine with an aldehyde or ketone would lead exclusively to the formation of an enamine, not an imine.

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a three-membered carbocycle with significant ring strain, which imparts it with unique reactivity, resembling that of a carbon-carbon double bond in some aspects. nih.gov

The strained C-C bonds of the cyclopropane ring are susceptible to attack by electrophiles, leading to ring-opening reactions. nih.govbohrium.com The reaction of (1-Cyclopropylethyl)(2-phenoxyethyl)amine with a strong electrophile, such as a hydrogen halide (e.g., HBr), would likely result in the protonation of the amine followed by electrophilic attack on the cyclopropane ring.

The regioselectivity of the ring opening is governed by the stability of the resulting carbocation intermediate. foodb.ca Attack of the electrophile on the cyclopropane ring will occur in a manner that generates the most stable carbocation. For an alkyl-substituted cyclopropane, the electrophile will add to the carbon atom that leads to the formation of a more substituted, and therefore more stable, carbocation. For the (1-Cyclopropylethyl) group, electrophilic attack by H⁺ (from HBr) would likely lead to the formation of a tertiary carbocation, followed by the attack of the bromide nucleophile. The specific products would depend on which C-C bond of the cyclopropane ring is cleaved. The presence of the bulky amine substituent may also influence the regioselectivity of the attack. rsc.org

| Cyclopropane Derivative | Electrophile | Expected Reaction |

|---|---|---|

| Methylcyclopropane | HBr | Ring-opening to form 2-bromobutane (B33332) (major) and 1-bromobutane (B133212) (minor) |

| 1-Ethyl-2-methylcyclopropane | Br₂ | Ring-opening to form di- and tri-brominated alkanes |

| (1-Cyclopropylethyl)(2-phenoxyethyl)amine | HBr | Ring-opening of the cyclopropyl group |

Radical Reactions Involving the Cyclopropane Substructure

The high ring strain of the cyclopropane ring makes it susceptible to reactions that involve ring-opening, particularly under radical conditions. The mechanism typically begins with the addition of a radical species to a carbon of the cyclopropane ring. This addition results in the formation of a cyclopropyl-substituted carbon radical, which can rapidly undergo a ring-opening process to generate a more stable, acyclic alkyl radical. This intermediate can then participate in further reactions.

In the context of (1-Cyclopropylethyl)(2-phenoxyethyl)amine, a radical initiator could promote the homolytic cleavage of the cyclopropane C-C bonds. For instance, the addition of a phenylselenyl radical (PhSe•), generated from diphenyl diselenide, could initiate the ring-opening cascade. This process would yield a stabilized alkyl radical, which could then be trapped or undergo further intramolecular cyclization, depending on the reaction conditions and the presence of other reagents.

| Radical Initiator/Reagent | Plausible Intermediate | Potential Final Product Type |

| Phenylselenyl Radical (from (PhSe)₂) | Ring-opened alkyl radical with a terminal phenylseleno group. | Selenylated acyclic amine. |

| Trifluoromethyl Radical (from Togni reagent) | Ring-opened alkyl radical with a terminal trifluoromethyl group. | Trifluoromethylated acyclic amine. |

| tert-Butoxy Radical (from DTBP) | Ring-opened alkyl radical. | Further reaction dependent on trapping agent. |

This table presents potential reaction pathways based on established reactivity of cyclopropane derivatives.

Ring-Opening Transformations Under Specific Conditions

Beyond radical pathways, the cyclopropane ring can be opened under various other conditions, notably through electrophilic or acid-catalyzed mechanisms. The presence of the amine group, a σ-acceptor when protonated, can influence which bond of the cyclopropane ring is cleaved. Theoretical studies and experimental evidence on similar structures, such as 2-phenylcyclopropylamine, suggest that strong σ-acceptor groups can weaken the distal C-C bond (the bond opposite the substituent), making it the primary site of cleavage. acs.org

In a strongly acidic medium (superacid), the amine would be protonated, and the cyclopropane ring itself could be protonated, leading to the formation of a dicationic intermediate. This highly reactive species would readily undergo ring-opening at the weakened distal bond to form a secondary carbocation. This carbocation could then be trapped by available nucleophiles in the reaction mixture, such as arenes or the counter-ion of the acid, leading to 1,3-difunctionalized products.

| Condition/Reagent | Proposed Mechanism | Potential Product |

| Strong Acid (e.g., HBr, HI) | Electrophilic attack by H⁺ on the cyclopropane ring, followed by nucleophilic attack by Br⁻ or I⁻. | 1,3-dihalo-substituted acyclic amine. |

| Lewis Acid (e.g., TiCl₄) with Nucleophile | Coordination of Lewis acid to facilitate ring-opening, followed by nucleophilic attack. | 1,3-difunctionalized acyclic amine. |

| Benzeneselenenyl Chloride (PhSeCl) | Electrophilic addition of "PhSe⁺" leading to ring-opening and chloride trapping. | 1-chloro-3-(phenylseleno)-substituted acyclic amine. rsc.org |

This table outlines hypothetical transformations based on the known reactivity of substituted cyclopropanes.

Functionalization of the Phenoxyethyl Moiety

The phenoxyethyl portion of the molecule offers several sites for chemical modification, including the aromatic ring, the ether linkage, and the ethyl side chain.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.org The oxygen atom's lone pairs can be donated into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic. This effect is strongest at the ortho and para positions relative to the ether linkage. Consequently, electrophiles will preferentially add to these positions. youtube.comksu.edu.sa

Standard EAS reactions are expected to proceed readily on the phenyl ring of (1-Cyclopropylethyl)(2-phenoxyethyl)amine, likely yielding a mixture of ortho- and para-substituted products. The para product is often favored due to reduced steric hindrance.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2- and 4-nitro-substituted phenoxy derivatives. |

| Halogenation | Br₂, FeBr₃ | 2- and 4-bromo-substituted phenoxy derivatives. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2- and 4-acyl-substituted phenoxy derivatives. |

| Sulfonation | Fuming H₂SO₄ | 2- and 4-sulfonic acid-substituted phenoxy derivatives. |

This table summarizes expected outcomes of standard electrophilic aromatic substitution reactions on the phenoxy ring.

Oxidation and Reduction Pathways of the Ether Linkage

The aryl-alkyl ether linkage is generally stable but can be cleaved under specific, often harsh, conditions.

Cleavage/Reduction: The C-O bond in aryl ethers is difficult to reduce. However, catalytic methods using nickel or rhodium complexes have been developed for the reductive cleavage of these inert bonds. acs.orgacs.org More commonly, cleavage is achieved with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the high stability of the sp²-hybridized aryl C-O bond, cleavage occurs exclusively at the alkyl C-O bond, yielding a phenol (B47542) and the corresponding 2-haloethylamine derivative. libretexts.org

Oxidation: Phenols and their ethers are susceptible to oxidation. libretexts.org Strong oxidizing agents like chromic acid can oxidize the aromatic ring to form quinone-type structures. geeksforgeeks.org Electrooxidation provides another pathway for modifying the ether, potentially leading to cleavage or the formation of carbonyl compounds. acs.org

Side Chain Modifications and Derivatization

The secondary amine is the most reactive site for side-chain modification. Its lone pair of electrons makes it both basic and nucleophilic, allowing for a wide range of derivatization reactions. These modifications are often employed to alter the molecule's physical properties or to prepare it for analytical procedures like HPLC. researchgate.netthermofisher.com

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) to form stable sulfonamides. nih.gov

Alkylation: Reaction with alkyl halides to form tertiary amines.

Carbamoylation: Reaction with isocyanates to form ureas.

Reaction with Chloroformates: Treatment with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) yields stable carbamates. thermofisher.com

Derivatization and Salt Formation for Stability and Characterization

The basic nature of the secondary amine group (pKa typically in the range of 9.5-11.0) allows it to readily react with both inorganic and organic acids to form ammonium (B1175870) salts. libretexts.org This process is fundamental for the handling and characterization of amine-containing compounds in research and pharmaceutical development.

Salt formation offers several advantages:

Increased Stability: Salts are often crystalline solids that are more stable to air and temperature than the corresponding free base, which may be an oil or a low-melting solid. youtube.comlibretexts.org

Improved Solubility: While the free base may have poor water solubility, its ammonium salt form is typically much more soluble in aqueous media. libretexts.orglibretexts.org

Ease of Handling: Crystalline salts are easier to weigh, purify (by recrystallization), and handle than oils.

Characterization: The formation of a sharp-melting crystalline salt provides a reliable method for purification and identification.

| Acid Reagent | Salt Name | Expected Properties |

| Hydrochloric Acid (HCl) | (1-Cyclopropylethyl)(2-phenoxyethyl)ammonium chloride | Crystalline solid, high water solubility. |

| Sulfuric Acid (H₂SO₄) | (1-Cyclopropylethyl)(2-phenoxyethyl)ammonium sulfate (B86663) or bisulfate | Crystalline solid, water-soluble. |

| Acetic Acid (CH₃COOH) | (1-Cyclopropylethyl)(2-phenoxyethyl)ammonium acetate (B1210297) | May be less crystalline, water-soluble. |

| Methanesulfonic Acid | (1-Cyclopropylethyl)(2-phenoxyethyl)ammonium mesylate | Often forms stable, crystalline salts. reddit.com |

| Tartaric Acid | (1-Cyclopropylethyl)(2-phenoxyethyl)ammonium tartrate | Crystalline solid, useful for chiral resolution if applicable. |

This table lists common acids used for salt formation and the general properties of the resulting ammonium salts.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropylethyl 2 Phenoxyethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of (1-Cyclopropylethyl)(2-phenoxyethyl)amine is predicted to exhibit distinct signals corresponding to the cyclopropyl (B3062369), ethyl, and phenoxy groups. The protons of the cyclopropyl ring are expected to appear in the upfield region (approximately 0.2-1.0 ppm) as complex multiplets due to geminal and vicinal couplings. The methine proton of the 1-cyclopropylethyl group would likely resonate as a multiplet around 2.5-3.0 ppm. The methylene (B1212753) protons of the 2-phenoxyethyl group are anticipated to show distinct signals, with the protons adjacent to the nitrogen appearing around 2.8-3.2 ppm and those adjacent to the oxygen resonating further downfield around 4.0-4.3 ppm. The aromatic protons of the phenoxy group would be observed in the range of 6.8-7.4 ppm. The N-H proton signal, if observable, would likely be a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to provide complementary information. The cyclopropyl carbons would appear at high field strengths (approximately 5-20 ppm). The methine and methyl carbons of the 1-cyclopropylethyl group would be found around 50-60 ppm and 15-25 ppm, respectively. The methylene carbons of the 2-phenoxyethyl group are predicted to resonate at approximately 45-55 ppm (C-N) and 65-75 ppm (C-O). The aromatic carbons of the phenoxy group would produce signals in the 110-160 ppm range, with the oxygen-substituted carbon being the most downfield.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR chemical shift for the secondary amine is anticipated to be in the characteristic range for this functional group, likely between -300 and -350 ppm relative to liquid ammonia (B1221849).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for (1-Cyclopropylethyl)(2-phenoxyethyl)amine

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Cyclopropyl-CH₂ | 0.2 - 0.6 | m | - | 5 - 15 |

| Cyclopropyl-CH | 0.7 - 1.0 | m | - | 10 - 20 |

| Ethyl-CH₃ | 1.0 - 1.3 | d | ~7 | 15 - 25 |

| Ethyl-CH | 2.5 - 3.0 | m | - | 50 - 60 |

| N-CH₂ | 2.8 - 3.2 | t | ~6 | 45 - 55 |

| O-CH₂ | 4.0 - 4.3 | t | ~6 | 65 - 75 |

| Phenyl C-H (ortho) | 6.8 - 7.0 | d | ~8 | 114 - 118 |

| Phenyl C-H (meta) | 7.2 - 7.4 | t | ~8 | 128 - 132 |

| Phenyl C-H (para) | 6.9 - 7.1 | t | ~7 | 120 - 124 |

| Phenyl C-O | - | - | - | 155 - 160 |

COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in establishing the proton-proton coupling networks. Key correlations would be expected between the cyclopropyl protons, between the ethyl methine and methyl protons, and between the two methylene groups of the 2-phenoxyethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would directly link each proton to its attached carbon, confirming the assignments made from the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the 1-cyclopropylethyl and 2-phenoxyethyl fragments to the central nitrogen atom. For example, correlations would be expected from the N-H proton to the adjacent carbons of both alkyl chains.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, particularly if the molecule were to exhibit conformational rigidity or possess multiple chiral centers, NOESY would provide information about through-space proximity of protons. This could help in determining the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of a molecule. For (1-Cyclopropylethyl)(2-phenoxyethyl)amine (C₁₃H₁₉NO), the calculated exact mass would be compared to the experimentally measured mass, with a high degree of accuracy (typically within 5 ppm), to validate the molecular formula.

Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of the protonated molecule [M+H]⁺ of (1-Cyclopropylethyl)(2-phenoxyethyl)amine would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines. This could lead to the loss of a cyclopropyl radical or an ethyl radical from the 1-cyclopropylethyl group, or the loss of the phenoxyethyl group. Cleavage of the C-O bond in the phenoxyethyl moiety is also a plausible fragmentation pathway.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of (1-Cyclopropylethyl)(2-phenoxyethyl)amine

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 206.1545 | [C₁₃H₂₀NO]⁺ | [M+H]⁺ |

| 134.1283 | [C₉H₁₂N]⁺ | Loss of phenoxy radical |

| 108.0578 | [C₆H₅O]⁺ | Cleavage of the O-CH₂ bond |

| 94.0657 | [C₆H₅OH]⁺ | Rearrangement and loss of C₂H₄N |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching bands are expected around 1450-1600 cm⁻¹. A strong C-O stretching band from the phenoxy group should be visible around 1200-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C-O-C bond may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for (1-Cyclopropylethyl)(2-phenoxyethyl)amine

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch (Aryl Ether) | 1200 - 1260 | Moderate |

Chiroptical Spectroscopy (Optical Rotation, Electronic Circular Dichroism) for Chiral Compound Analysis

The presence of a stereocenter at the first carbon of the 1-cyclopropylethyl group means that (1-Cyclopropylethyl)(2-phenoxyethyl)amine is a chiral molecule and can exist as a pair of enantiomers.

Optical Rotation: The specific rotation ([α]D) of a solution of an enantiomerically pure sample would be non-zero, with the two enantiomers exhibiting equal and opposite rotations. The magnitude and sign of the rotation would need to be determined experimentally.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The aromatic chromophore of the phenoxy group would likely give rise to characteristic Cotton effects in the UV region (around 200-280 nm). The sign and intensity of these Cotton effects would be diagnostic for the absolute configuration of the chiral center. Comparison of the experimental ECD spectrum with theoretically calculated spectra for the (R)- and (S)-enantiomers would allow for the assignment of the absolute stereochemistry.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if suitable single crystals obtained)

The definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry and preferred solid-state conformation, is most reliably achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's arrangement in the crystalline lattice.

As of the current literature review, a solved single-crystal X-ray structure for (1-Cyclopropylethyl)(2-phenoxyethyl)amine has not been reported. The successful application of this method is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging and unpredictable process. Factors such as solvent choice, temperature, and purification of the material are critical variables in obtaining crystals suitable for diffraction experiments.

Should suitable single crystals of (1-Cyclopropylethyl)(2-phenoxyethyl)amine be obtained in the future, X-ray crystallographic analysis would provide invaluable insights into several key structural features:

Absolute Stereochemistry: The amine contains a chiral center at the carbon atom bonded to the cyclopropyl group, the ethyl group, and the nitrogen atom. X-ray crystallography, particularly when using anomalous dispersion effects, can unequivocally determine the absolute configuration (R or S) of this stereocenter. This is a significant advantage over spectroscopic methods, which often cannot distinguish between enantiomers without the use of chiral resolving agents or comparison to a standard of known configuration.

Solid-State Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state. This includes the rotational arrangement around the various single bonds, such as the C-N bonds and the C-O bond of the phenoxy group. The resulting data would show the spatial relationship between the cyclopropyl ring, the phenoxy ring, and the amine backbone, which is crucial for understanding intermolecular interactions.

Intermolecular Interactions: The crystal packing would elucidate the nature and geometry of intermolecular forces, such as hydrogen bonding (if a protonated amine salt is crystallized) and van der Waals interactions. Understanding these interactions is fundamental to comprehending the solid-state properties of the material.

Hypothetical Crystallographic Data Table

In the absence of experimental data, a hypothetical table of crystallographic parameters that would be generated from a successful X-ray diffraction experiment is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1327.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| R-factor | < 0.05 |

Detailed Research Findings from a Hypothetical Study

A hypothetical research finding from such a study would likely report the successful synthesis and isolation of a crystalline form of (1-Cyclopropylethyl)(2-phenoxyethyl)amine. The report would detail the crystallization conditions (e.g., slow evaporation from an ethanol (B145695)/water mixture). The core of the findings would be the solved crystal structure, confirming the connectivity of the atoms and providing the precise bond lengths and angles. For instance, the C-N-C bond angle of the secondary amine would be determined, and the torsion angles defining the orientation of the cyclopropyl and phenoxy groups relative to the ethylamine (B1201723) linker would be specified. The absolute configuration of the chiral center would be definitively assigned, for example, as S, based on the Flack parameter. The analysis of the crystal packing might reveal a hydrogen-bonding network involving the amine hydrogen, or specific π-stacking interactions between the phenoxy rings of adjacent molecules.

Future Research Directions and Unanswered Questions Regarding 1 Cyclopropylethyl 2 Phenoxyethyl Amine

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine is not yet well-established in the chemical literature. Future research should focus on developing efficient, scalable, and environmentally benign synthetic routes. Key unanswered questions include identifying the most atom-economical approach and minimizing the use of hazardous reagents. Two plausible synthetic strategies that warrant investigation are reductive amination and nucleophilic substitution.

Reductive Amination: This approach would involve the reaction of 1-cyclopropylethanamine (B155062) with 2-phenoxyacetaldehyde. The initial formation of an imine, followed by reduction, would yield the target secondary amine. Research in this area should explore various reducing agents, from traditional hydride reagents to more sustainable catalytic hydrogenation methods.

Nucleophilic Substitution: An alternative route involves the reaction of 1-cyclopropylethanamine with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide). This SN2 reaction is a classic method for amine alkylation. Future studies could optimize this process by exploring solvent effects, temperature, and the use of phase-transfer catalysts to improve reaction rates and yields.

A comparison of these potential synthetic routes is presented below:

| Methodology | Proposed Reactants | Potential Advantages | Potential Disadvantages | Key Research Questions |

| Reductive Amination | 1-Cyclopropylethanamine, 2-Phenoxyacetaldehyde | High convergence, potential for one-pot procedures. | Requires a suitable reducing agent; aldehyde may be unstable. | What are the optimal catalysts for hydrogenation? |

| Nucleophilic Substitution | 1-Cyclopropylethanamine, 2-Phenoxyethyl Bromide | Utilizes readily available starting materials. | Potential for over-alkylation; generation of halide waste. | Can flow chemistry improve selectivity and yield? |

In-Depth Exploration of Novel Chemical Reactivity Pathways

The unique combination of functional groups in (1-Cyclopropylethyl)(2-phenoxyethyl)amine suggests several avenues for exploring its chemical reactivity. The secondary amine is a nucleophilic and basic center, the cyclopropyl (B3062369) ring is susceptible to ring-opening reactions, and the aromatic ring can undergo substitution.

Future research should systematically investigate these pathways:

Amine-Centered Reactivity: The lone pair of electrons on the nitrogen atom makes it a prime site for reactions such as acylation, sulfonation, and further alkylation to form quaternary ammonium (B1175870) salts. Understanding the steric hindrance imposed by the adjacent cyclopropylethyl group is a key unanswered question.

Cyclopropyl Ring-Opening: The inherent ring strain of the cyclopropane (B1198618) moiety could be exploited in reactions catalyzed by transition metals or strong acids. This could lead to novel rearranged products, offering pathways to more complex molecular architectures.

Aromatic Ring Functionalization: The phenoxy group's aromatic ring is a handle for electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the ether linkage and the influence of the bulky amine substituent on regioselectivity are important areas for investigation.

| Functional Group | Potential Reaction Type | Example Reagents/Conditions | Potential Products |

| Secondary Amine | Acylation | Acetyl chloride, base | N-acetylated amide |

| Secondary Amine | N-Oxidation | m-CPBA | N-oxide derivative |

| Cyclopropyl Group | Ring-Opening | HBr or Pd(0) catalyst | Halogenated or rearranged amines |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic derivatives |

Systematic Derivatization for Structure-Property Relationship Studies

A systematic derivatization of the parent molecule can provide valuable insights into how structural modifications influence its fundamental chemical properties. Key properties to investigate include the basicity of the amine (pKa) and its redox potential.

Future research could involve synthesizing a library of analogues by:

Modifying the Aromatic Ring: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring.

Altering the Ethyl Linker: Replacing the ether oxygen with sulfur or a methylene (B1212753) group.

Varying the Cycloalkyl Group: Replacing the cyclopropyl group with cyclobutyl or cyclopentyl moieties to study the effect of ring strain.

These studies would help to establish quantitative structure-property relationships (QSPRs).

| Derivative Series | Modification Site | Example Substituent | Expected Effect on pKa of Amine | Rationale |

| A | para-position of Phenyl Ring | -NO₂ (electron-withdrawing) | Decrease | Inductive and resonance withdrawal of electron density from the nitrogen. |

| B | para-position of Phenyl Ring | -OCH₃ (electron-donating) | Increase | Donation of electron density, making the amine lone pair more available. |

| C | Cycloalkyl Group | Cyclobutyl instead of Cyclopropyl | Slight Increase | Reduced ring strain may slightly alter the electronic effect on the amine. |

Advanced Theoretical Modeling to Predict Novel Chemical Behavior

Computational chemistry offers a powerful tool to predict and understand the chemical behavior of (1-Cyclopropylethyl)(2-phenoxyethyl)amine before engaging in extensive laboratory work. Advanced theoretical modeling can provide insights into its structure, stability, and reactivity.

Future computational studies should focus on:

Conformational Analysis: Identifying the lowest energy conformations of the molecule, which will dictate its steric accessibility and intermolecular interactions.

Electronic Properties: Calculating properties such as the electrostatic potential map to identify electron-rich and electron-poor regions, predicting sites of nucleophilic and electrophilic attack.

Reaction Modeling: Simulating the proposed reaction pathways (e.g., ring-opening) to determine activation energies and predict the feasibility and selectivity of different transformations.

| Theoretical Method | Property to be Predicted | Scientific Question to be Answered |

| Density Functional Theory (DFT) | Molecular Orbital Energies (HOMO/LUMO) | What is the molecule's susceptibility to oxidation and reduction? |

| DFT | Bond Dissociation Energies | Which bonds are most likely to break under thermal or photochemical conditions? |

| Ab initio Molecular Dynamics | Conformational landscape in solution | How does the molecule's shape and flexibility change in different solvents? |

| Transition State Searching | Reaction Energy Barriers | What is the kinetic favorability of a proposed novel reaction? |

Exploration of Supramolecular Chemistry Involving the Amine Scaffold

The structural features of (1-Cyclopropylethyl)(2-phenoxyethyl)amine make it an interesting candidate for studies in supramolecular chemistry. The secondary amine can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking and cation-π interactions.

Unanswered questions that could guide future research include:

Can this molecule form stable host-guest complexes with macrocycles like cyclodextrins or crown ethers?

Does it self-assemble into higher-order structures, such as dimers or oligomers, in solution or in the solid state?

Can it act as a ligand for metal coordination, and what would be the geometry and properties of the resulting metal complexes?

| Potential Supramolecular Partner | Primary Driving Interaction | Potential Application | Experimental Technique for Study |

| β-Cyclodextrin | Host-guest inclusion of the phenoxy group | Controlled release, solubility enhancement | NMR Titration, Isothermal Titration Calorimetry |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Metal-ligand coordination with the amine | Catalysis, sensing | UV-Vis Spectroscopy, X-ray Crystallography |

| Anionic species (e.g., Cl⁻, Br⁻) | Ion-pairing and hydrogen bonding with protonated amine | Anion recognition and sensing | ¹H NMR, Potentiometric Titration |

Q & A

Q. What are the standard synthetic routes for preparing (1-Cyclopropylethyl)(2-phenoxyethyl)amine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 1-cyclopropylethylamine with a phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields can exceed 70% when using anhydrous conditions and stoichiometric excess of the halide reagent .

- Key Variables : Temperature, solvent polarity, and base strength significantly impact reaction efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H/13C NMR : The cyclopropyl group shows distinct signals:

- 1H NMR: δ 0.4–0.6 ppm (cyclopropyl CH₂) and δ 1.2–1.4 ppm (CH adjacent to cyclopropane) .

- 13C NMR: δ 6–10 ppm (cyclopropyl carbons) and δ 50–60 ppm (amine-bearing carbon) .

- HRMS : Exact mass should match the molecular formula (e.g., C₁₃H₁₈N₂O: calculated 218.1419; observed 218.1415) .

- IR : N-H stretch at ~3300 cm⁻¹ and C-O-C (phenoxy) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, receptor isoforms). To address this:

- Comparative Assays : Re-test the compound in parallel using standardized protocols (e.g., CHO cells expressing human 5-HT2C receptors vs. native neuronal cells) .

- Structural Analysis : Use X-ray crystallography or molecular docking to verify binding poses with target receptors (e.g., serotonin 5-HT2C) and correlate with functional data .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent used in assays) .

Q. What computational methods are suitable for predicting the binding affinity of this compound with serotonin receptors, and how do they compare to experimental data?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding modes to 5-HT2C receptors (PDB ID: 6BQG). Key interactions include π-π stacking between the phenoxy group and receptor residue Trp324 .

- Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns; compare root-mean-square deviation (RMSD) to experimental IC₅₀ values (e.g., computational ΔG = -9.2 kcal/mol vs. experimental IC₅₀ = 120 nM) .

- Limitations : Force fields may underestimate entropic effects for flexible cyclopropane moieties.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for adrenergic vs. serotonergic receptors?

- Methodological Answer :

- Analog Synthesis : Modify the phenoxy (e.g., add electron-withdrawing groups) or cyclopropyl (e.g., introduce fluorination) moieties .

- In Vitro Screening : Test analogs against α₁-adrenergic and 5-HT2C receptors using radioligand binding assays (e.g., ³H-prazosin for α₁, ³H-mesulergine for 5-HT2C) .

- Data Interpretation : Use QSAR models to correlate substituent electronegativity with receptor selectivity (e.g., Hammett σ values vs. log(IC₅₀)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.